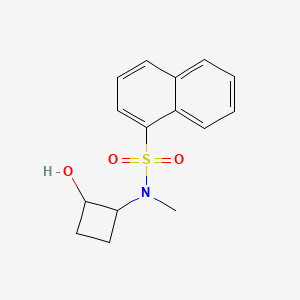

N-(2-羟基环丁基)-N-甲基萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

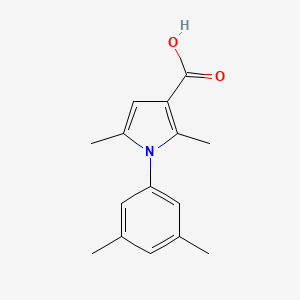

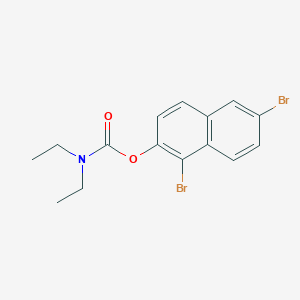

“N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide” is a complex organic compound. It contains a cyclobutyl group (a four-carbon ring), a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclobutyl ring, the introduction of the naphthalene group, and the attachment of the sulfonamide group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonamide group might participate in acid-base reactions, while the naphthalene group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学研究应用

人血清白蛋白上的结合位点

研究表明,磺酰胺类可以作为荧光探针,表征人血清白蛋白 (HSA) 上特定的药物结合位点。这些研究提供了药物如何与蛋白质结合的见解,这对于理解药物分布和疗效至关重要。例如,荧光探针 5-二甲氨基萘-1-磺酰胺和丹磺酰肌氨酸已被用于标记 HSA 上阴离子药物的不同结合位点,揭示了结合的结构要求,并强调了这些相互作用在药物设计中的重要性 (Sudlow, Birkett, & Wade, 1976)。

碳酸酐酶抑制

磺酰胺类,包括与 N-(2-羟基环丁基)-N-甲基萘-1-磺酰胺类似的化合物,已被探索为碳酸酐酶 (CA) 的有效抑制剂,碳酸酐酶是一种在各种生理过程中至关重要的酶。这些抑制剂已显示出对不同 CA 同工酶的选择性,提供了一条通过靶向参与疾病的特定同工酶来开发副作用更少的治疗方法的途径。例如,新型磺酰胺类已证明可有效抑制膜结合型碳酸酐酶与胞质溶胶 CA 同工酶,表明它们在治疗青光眼等疾病而不影响其他 CA 功能方面的潜力 (Scozzafava, Briganti, Ilies, & Supuran, 2000)。

发光和溶剂相互作用

溶剂对 N-芳基氨基萘磺酸盐发光的影响的研究提供了这些化合物如何与不同环境相互作用的宝贵见解,这与其在传感和分子成像中的应用相关。这些研究有助于理解磺酰胺衍生物的光物理性质,这对于设计荧光标记和探针非常重要 (Seliskar & Brand, 1971)。

抗癌潜力

磺酰胺化合物已被合成并评估其抗癌活性,证明了磺酰胺在药物开发中的多功能性。例如,新型 N-取代邻苯二甲azine磺酰胺化合物作为碳酸酐酶和乙酰胆碱酯酶的抑制剂显示出有希望的结果,表明它们在癌症治疗中的潜力。这些研究突出了磺酰胺在开发具有特定生物靶标的新治疗剂中的重要性 (Türkeş 等,2019)。

磺酰胺的环境降解

对磺酰胺类药物(如磺胺甲恶唑)的环境降解的研究揭示了消除这些化合物的新型微生物策略。这些研究对于了解磺酰胺类抗生素如何在环境中持久存在以及制定减轻其对耐药性传播影响的策略至关重要。已确定的降解途径涉及一种不寻常的邻位羟基化,随后是断裂,提供了微生物分解持久性污染物的能力的见解 (Ricken 等,2013)。

安全和危害

未来方向

属性

IUPAC Name |

N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-16(13-9-10-14(13)17)20(18,19)15-8-4-6-11-5-2-3-7-12(11)15/h2-8,13-14,17H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUFSARMERDBCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide](/img/structure/B2356099.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2356100.png)

![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)

![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)